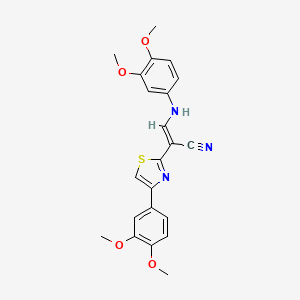
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic derivative featuring both thiazole and dimethoxyphenyl moieties. This structure suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The thiazole ring is known to enhance cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects with IC50 values often less than 1 µg/mL against human cancer cell lines such as Jurkat and A-431 .
Table 1: Cytotoxicity Data of Related Thiazole Compounds
| Compound ID | Cell Line | IC50 (µg/mL) | Activity Description |
|---|---|---|---|
| Compound 1 | Jurkat | 0.98 | Significant cytotoxicity |
| Compound 2 | A-431 | 1.20 | Moderate cytotoxicity |
| Compound 3 | HT29 | 0.75 | High cytotoxicity |
The presence of electron-donating groups, such as methoxy groups in the phenyl ring, has been correlated with increased activity . The structure-activity relationship (SAR) indicates that modifications to the phenyl and thiazole moieties can significantly enhance anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 0.22 to 0.25 µg/mL, indicating robust antimicrobial activity .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Pathogen | MIC (µg/mL) | Activity Description |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 | Strong antibacterial effect |
| Compound B | Escherichia coli | 0.25 | Effective against E. coli |
| Compound C | Pseudomonas aeruginosa | 0.30 | Moderate antibacterial effect |
The proposed mechanism for the biological activity of thiazole derivatives involves interaction with cellular targets leading to apoptosis in cancer cells and inhibition of bacterial growth through disruption of cell wall synthesis . Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with proteins involved in cell signaling pathways.
Case Studies
- Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antitumor activity in vivo, supporting further investigation into this compound's efficacy .
- Antibacterial Studies : Another investigation revealed that thiazole-based compounds showed effective inhibition against biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-26-18-7-5-14(9-20(18)28-3)17-13-30-22(25-17)15(11-23)12-24-16-6-8-19(27-2)21(10-16)29-4/h5-10,12-13,24H,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTVZHWLDOMLRY-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














